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Compound of Interest

Compound Name:
N-(3-Methoxy-4-

nitrophenyl)acetamide

Cat. No.: B1338348 Get Quote

Technical Guide: Crystallographic and Synthesis
Data for N-Aryl Acetamides
Disclaimer: This guide addresses the structural and synthetic aspects of nitromethoxy-

substituted N-phenylacetamides. Extensive searches did not yield specific crystallographic data

for N-(3-Methoxy-4-nitrophenyl)acetamide. Therefore, this document presents a detailed

analysis of two closely related isomers, N-(4-Methoxy-3-nitrophenyl)acetamide and N-(4-

Methoxy-2-nitrophenyl)acetamide, to provide valuable comparative data and relevant

experimental protocols for researchers in drug development and chemical sciences.

Introduction
N-aryl acetamides are a class of compounds with significant interest in medicinal chemistry,

stemming from the historical use of molecules like phenacetin as analgesics. The introduction

of nitro and methoxy substituents to the phenyl ring can modulate the compound's

physicochemical properties, biological activity, and metabolic pathways. Understanding the

precise three-dimensional structure through X-ray crystallography is crucial for structure-activity

relationship (SAR) studies and rational drug design. This guide summarizes the available

crystallographic data and synthesis protocols for two key isomers.
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The synthesis of these acetamides is typically achieved through the acetylation of the

corresponding substituted aniline. The general workflow involves the reaction of a methoxy-

nitroaniline with acetic anhydride.

Experimental Protocol: Synthesis of N-(4-Methoxy-3-
nitrophenyl)acetamide
A representative protocol for the synthesis involves the acetylation of 4-methoxy-3-nitroaniline.

Reaction Setup: 20 mmol (3.36 g) of 4-methoxy-3-nitroaniline is dissolved in 30 ml of glacial

acetic acid in a suitable flask.

Acetylation: A 20% molar excess of acetic anhydride (24 mmol; 2.46 g) is added to the

solution.

Reaction Conditions: The mixture is refluxed for 2 hours with continuous stirring.

Isolation: The solvent is removed under vacuum.

Purification: The resulting residue is purified by recrystallization twice from deionized water to

yield the final product.

Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow cooling of a

hot, nearly saturated aqueous solution of the compound.

A similar protocol is used for N-(4-Methoxy-2-nitrophenyl)acetamide, where 4-methoxy-2-

nitroaniline is used as the starting material, and the reaction is stirred at room temperature for

18 hours.
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General Synthesis Workflow
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Caption: General workflow for the synthesis of N-(Methoxy-nitrophenyl)acetamide derivatives.

Crystallographic Data
The crystal structures of N-(4-Methoxy-3-nitrophenyl)acetamide and N-(4-Methoxy-2-

nitrophenyl)acetamide have been determined by single-crystal X-ray diffraction. The key

parameters are summarized below.
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Crystal Data and Structure Refinement
Parameter

N-(4-Methoxy-3-
nitrophenyl)acetamide

N-(4-Methoxy-2-
nitrophenyl)acetamide

Chemical Formula C₉H₁₀N₂O₄ C₉H₁₀N₂O₄

Formula Weight (Mr) 210.19 210.19

Crystal System Monoclinic Monoclinic

Space Group P2₁/n P2₁/n

a (Å) Not specified in provided text 14.8713 (7)

b (Å) Not specified in provided text 3.9563 (2)

c (Å) Not specified in provided text 17.2057 (9)

β (°) Not specified in provided text 114.051 (3)

Volume (Å³) Not specified in provided text 924.14 (8)

Z Not specified in provided text 4

Radiation Type Not specified in provided text Cu Kα (λ = 1.54184 Å)

Calculated Density (Mg m⁻³) Not specified in provided text 1.510

Key Molecular Geometry Parameters
The orientation of the substituent groups relative to the central phenyl ring is a key structural

feature, described by torsion angles.

Torsion Angle Description
N-(4-Methoxy-3-
nitrophenyl)acetamide

N-(4-Methoxy-2-
nitrophenyl)acetamide

Methoxy Group Planarity (C-C-

O-C)
~0.0 (4)° (Nearly coplanar) 6.1 (5)°

Acetamide Group Planarity (C-

N-C-C)
~4.9 (4)° (Nearly coplanar)

25.4 (5)° (Considerably

twisted)

Nitro Group Twist ~30° (Twisted and disordered) 12.8 (5)°
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Structural Analysis and Intermolecular Interactions
The substitution pattern significantly influences the molecular conformation and crystal packing.

In N-(4-Methoxy-2-nitrophenyl)acetamide, the ortho-nitro group allows for the formation of a

strong intramolecular N—H···O hydrogen bond between the amide proton and a nitro oxygen

atom. This internal bonding leads to a herringbone packing motif in the crystal lattice.

In N-(4-Methoxy-3-nitrophenyl)acetamide, the absence of an ortho substituent prevents

intramolecular hydrogen bonding. Instead, the N-H group donates a hydrogen bond to a nitro

oxygen atom of a neighboring molecule, forming chains that propagate through the crystal.

The amide carbonyl oxygen is not involved in this hydrogen bonding.

Biological Context and Potential Relevance
These compounds are analogues of phenacetin (N-(4-ethoxyphenyl)acetamide), a known

analgesic and antipyretic. The metabolism of such 4-alkoxyacetanilides is a critical aspect of

their biological activity and toxicity profile. The primary metabolic pathway is oxidative O-

dealkylation to produce N-(4-hydroxyphenyl)acetamide (paracetamol), which is the active

analgesic. A minor pathway, deacylation, can produce potentially carcinogenic 4-alkoxyanilines.

The introduction of a nitro group could be relevant for studying biotransformation by nitric

oxide-derived oxidants.
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Caption: Potential metabolic pathways for N-alkoxyacetanilide compounds.

To cite this document: BenchChem. [N-(3-Methoxy-4-nitrophenyl)acetamide crystal structure
and crystallography data]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1338348#n-3-methoxy-4-nitrophenyl-acetamide-
crystal-structure-and-crystallography-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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